Citronellol - d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

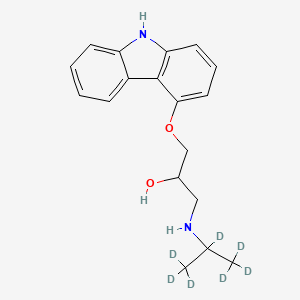

Citronellol - d2 is a variant of Citronellol, a naturally occurring monoterpene alcohol found in essential oils of various aromatic plant species . It is prevalent in essential oils of species like Cymbopogon citratus .

Synthesis Analysis

Citronellol can be synthesized from citral and citronellal over heterogeneous catalysts . A one-pot synthesis of menthol from citronellal has been demonstrated in a continuous trickle bed reactor over Pt and Ru extrudates containing beta-zeolites . Another study reported the design and engineering of a whole-cell biocatalyst for efficient production of ®-citronellal on a gram scale .

Molecular Structure Analysis

Citronellol has a molecular formula of C10H20O . Its structure is available as a 2D Mol file or as a computed 3D SD file . The most abundant terpene in Citronellol was found to range from 36.69% in R. damascena to 48.32% in R. rugosa oil .

Chemical Reactions Analysis

Citronellol is a key component in the chemical composition and aroma profile of industrial essential oils (EOs) from species of rose grown in China . It has been used in the one-pot synthesis of menthol from citronellal in a multi-enzymatic cascade system .

Physical And Chemical Properties Analysis

Citronellol has a molecular weight of 156.2652 . It is a kind of unsaturated alcohol with a rose-like smell . The most abundant terpene in Citronellol was found to range from 36.69% in R. damascena to 48.32% in R. rugosa oil .

Mecanismo De Acción

Citronellol has been found to be effective as an analgesic compound in various pain models. Its action is probably mediated by the inhibition of peripheral mediators as well as central inhibitory mechanisms that could be related to its strong antioxidant effect observed in vitro . It also has anti-Parkinson disease action primarily by enhancing the cell viability of 6-OHDA-exposed SH-SY5Y cells through reducing inflammatory factors (IL-1β, IL-6, and TNF-α) and oxidative stress response in SH-SY5Y cells .

Safety and Hazards

Citronellol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and skin sensitizer . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Propiedades

Número CAS |

76027-02-6 |

|---|---|

Fórmula molecular |

C10H18D2O |

Peso molecular |

158.28 |

Pureza |

95% min. |

Sinónimos |

Citronellol - d2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.